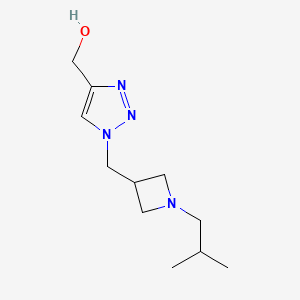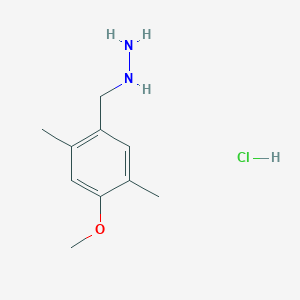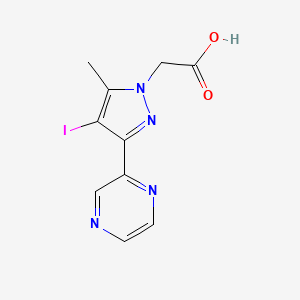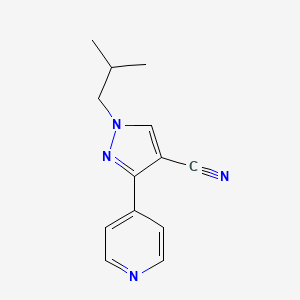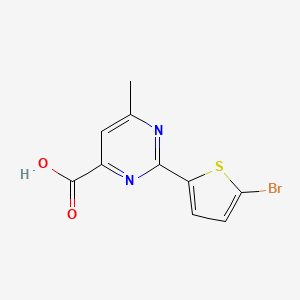
2-(5-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that contains both thiophene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors, such as amidines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
N-Bromosuccinimide (NBS): Used for bromination.
Amidines and β-Diketones: Used for pyrimidine ring formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies related to its biological activity and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 2-(5-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(5-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of both thiophene and pyrimidine rings, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7BrN2O2S |
|---|---|
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
2-(5-bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2S/c1-5-4-6(10(14)15)13-9(12-5)7-2-3-8(11)16-7/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
VZTDQBMMNFZRBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=CC=C(S2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


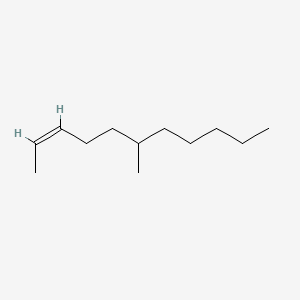

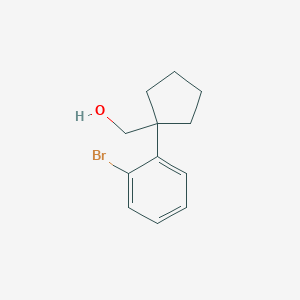
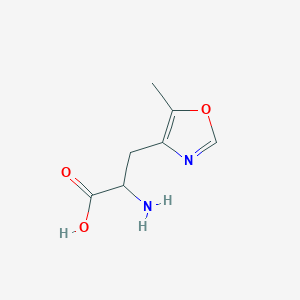
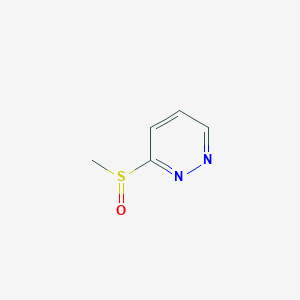
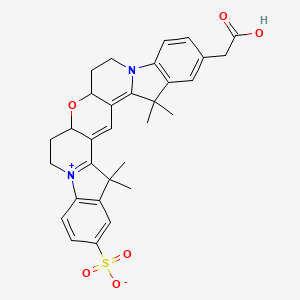
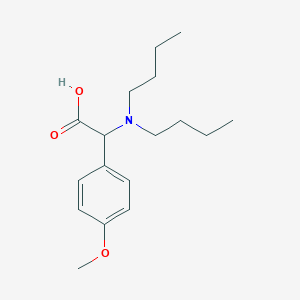
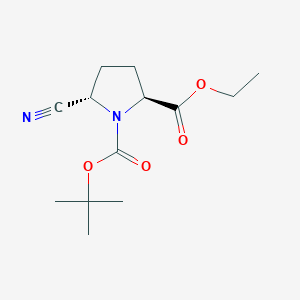
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
